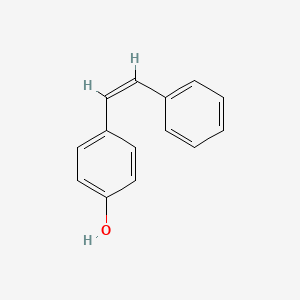

cis-Stilben-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-[(Z)-2-phenylethenyl]phenol |

InChI |

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6- |

InChI Key |

QVLMUEOXQBUPAH-SREVYHEPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Photochemical and Thermal Transformations of Cis Stilben 4 Ol

cis-trans Photoisomerization Mechanisms and Kinetics

The cis-trans photoisomerization of stilbenes is a cornerstone of photochemistry, involving the conversion between cis and trans isomers upon light absorption. This process is governed by the dynamics on the excited state potential energy surfaces.

Excited State Dynamics and Potential Energy Surfaces (PES) of Stilbenes

The photoisomerization of stilbene (B7821643) is initiated by the excitation of the molecule to its first excited singlet state (S1). The potential energy surfaces of the ground (S0) and excited states of stilbenes are crucial in dictating the isomerization pathway. For stilbene, the S1 state has a planar geometry, but twisting around the central double bond leads to a lower energy state. The excited state lifetime and the subsequent decay pathways are highly dependent on the topography of these surfaces.

Computational and experimental studies have elucidated the complex interplay between different excited states. For instance, in some stilbene derivatives, both singlet and triplet states can be involved in the isomerization process. mdpi.com The nature and energy of these excited states can be significantly influenced by substituents on the phenyl rings.

Role of Conical Intersections in Non-Adiabatic Decay Processes

Conical intersections are points of degeneracy between electronic states and play a pivotal role in the non-adiabatic decay of excited stilbenes. These intersections provide an efficient pathway for the molecule to return from the excited state to the ground state. The twisting motion around the central double bond in the excited state leads the molecule towards a conical intersection.

At the conical intersection, the Born-Oppenheimer approximation breaks down, and the molecule can efficiently transition from the S1 to the S0 state. This rapid internal conversion is a key feature of stilbene photochemistry and is responsible for the high quantum yield of isomerization in many cases. The geometry at which the conical intersection is reached determines the ratio of cis to trans isomers formed.

Influence of Substituents, Solvent Effects, and Environmental Factors on Isomerization Efficiency

The efficiency of cis-trans photoisomerization is sensitive to a variety of factors, including the presence of substituents, the nature of the solvent, and other environmental conditions like temperature and pressure.

Substituents: The electronic and steric properties of substituents on the stilbene core can significantly alter the potential energy surfaces and, consequently, the isomerization dynamics. For example, the presence of a hydroxyl group, as in 4-hydroxystilbene, can influence the excited state lifetime and the quantum yield of isomerization. capes.gov.br Nitro-substituted stilbenes have also been shown to exhibit different photochemical behaviors depending on the solvent polarity. researchgate.net

Solvent Effects: The polarity and viscosity of the solvent can impact the isomerization process. Polar solvents can stabilize charged or charge-transfer excited states, potentially altering the reaction pathway. High pressure can also influence the isomerization, with studies showing that cis-stilbene (B147466) can be converted to trans-stilbene (B89595) at 0.4 GPa under photoexcitation. hpstar.ac.cn

Environmental Factors: Temperature can affect the thermal back-isomerization from the less stable cis isomer to the more stable trans isomer. researchgate.net Light exposure, particularly UV irradiation, is a primary driver for the trans to cis isomerization. mdpi.com

The following table summarizes the quantum yields of photoproduct formation upon irradiation of different stilbene isomers under specific conditions.

| Irradiated Isomer | Photoproduct | Quantum Yield (ϕ) |

| A (Z-isomer) | B (Z-atropisomer) | 9% |

| C (E-isomer) | 31% | |

| D (E-atropisomer) | 0.8% | |

| B (Z-atropisomer) | C (E-isomer) | 8% |

| D (E-atropisomer) | 9% | |

| A (Z-isomer) | 0.9% | |

| C (E-isomer) | A (Z-isomer) | 0.09% |

| B (Z-atropisomer) | 0.1% | |

| D (E-atropisomer) | 0.07% |

This table is based on data from a study on branched photoreactions of sterically overcrowded stilbenes. nih.gov

Unimolecular Dynamics and Torsional Processes in Photoisomerization

The photoisomerization of stilbene is fundamentally a unimolecular process involving torsional dynamics around the central double bond. Time-resolved spectroscopic studies have provided detailed insights into the timescales of these processes. The initial excitation is followed by rapid vibrational relaxation and twisting on the excited state potential energy surface.

Photocyclization to Phenanthrene (B1679779) Derivatives (Mallory Reaction)

In addition to isomerization, cis-stilbenes can undergo an irreversible photocyclization reaction to form dihydrophenanthrene intermediates, which can then be oxidized to phenanthrene derivatives. This reaction is famously known as the Mallory reaction. wikipedia.org

Investigation of Oxidative and Non-Oxidative Conditions in Photocyclization

The Mallory reaction is typically carried out in the presence of an oxidizing agent to convert the initially formed dihydrophenanthrene to the stable aromatic phenanthrene. wikipedia.orgchim.it However, the reaction can also proceed under non-oxidative conditions, leading to different outcomes.

Oxidative Conditions: The presence of an oxidant, such as iodine or air (oxygen), is crucial for the efficient synthesis of phenanthrenes. researchgate.netresearchgate.net The oxidant traps the unstable dihydrophenanthrene intermediate, preventing its reversion to the cis-stilbene and driving the reaction towards the phenanthrene product. chim.it The choice of solvent can also play a role, with some solvents being more favorable for the oxidative process. researchgate.net

Non-Oxidative Conditions: In the absence of an external oxidant, the dihydrophenanthrene intermediate is generally unstable and can thermally revert to the cis-stilbene. wikipedia.org However, for certain substituted stilbenes, the dihydrophenanthrene can undergo other reactions, such as a researchgate.netnii.ac.jp-hydrogen shift, to form a more stable isomer. rsc.org In some cases, if the stilbene possesses a suitable leaving group at an ortho position, elimination can occur to yield the phenanthrene without the need for an external oxidant. chim.it

The study of these photochemical and thermal transformations of cis-Stilben-4-ol and related stilbenes continues to be an active area of research, providing fundamental knowledge that is applicable to various fields, including materials science and the synthesis of complex organic molecules.

Characterization of Intermediate Dihydrophenanthrene Formation and Trapping Strategies

The irradiation of cis-stilbene derivatives with ultraviolet (UV) light initiates a reversible photocyclization, leading to the formation of a transient trans-4a,4b-dihydrophenanthrene intermediate. researchgate.net This intermediate is notably unstable and, unless trapped, can revert to the cis-stilbene isomer or undergo oxidation to form a more stable phenanthrene structure. aip.orgnih.gov

The characterization of this fleeting dihydrophenanthrene intermediate derived from this compound is challenging due to its instability. However, studies on analogous stilbenes have utilized various spectroscopic and chemical trapping methods to elucidate its structure and properties. For instance, functionalizing stilbenes with specific groups, such as amino-boranes, has been shown to significantly enhance the stability of the dihydrophenanthrene intermediate, allowing for its quantitative isolation and characterization by NMR spectroscopy. nih.gov The coupling constants observed in the 1H NMR spectra of these stabilized intermediates are crucial for confirming their trans-4a,4b-dihydrophenanthrene structure. nih.gov

Trapping strategies are essential for isolating and studying the products of photocyclization. Oxidative trapping is a common method where a hydrogen acceptor, such as iodine or oxygen, is used to convert the dihydrophenanthrene intermediate into the corresponding phenanthrene. researchgate.net In some systems, the intermediate can be trapped without the need for an external oxidant through the elimination of a suitable leaving group or via various hydrogen shifts. researchgate.net

| Trapping Agent | Product | Reference |

| Iodine | Phenanthrene derivative | researchgate.net |

| Oxygen | Phenanthrene derivative | researchgate.net |

| Tetracyanoethylene | Phenanthrene derivative | researchgate.net |

Regioselectivity and Quantum Yield Optimization in Photocyclization Pathways

The regioselectivity of the photocyclization of substituted cis-stilbenes, including this compound, is a critical aspect that determines the structure of the final phenanthrene product. The position of substituents on the phenyl rings directs the cyclization. For meta-substituted stilbenes, two different conformations of the cis-isomer can lead to the formation of different phenanthrene isomers. ru.nl The steric and electronic properties of the substituents play a significant role in determining the preferred cyclization pathway.

| Factor | Effect on Photocyclization | Reference |

| Temperature | Lower temperatures can favor dihydrophenanthrene formation. | nih.gov |

| Solvent | Solvent polarity can influence the rates of competing reactions. | ru.nl |

| Substituents | Electronic and steric effects of substituents direct the regioselectivity. | ru.nl |

Other Advanced Chemical Reactivity and Rearrangements

Beyond photocyclization, this compound and related stilbenoids can undergo a variety of other chemical transformations.

Oligomerization and Polymerization Pathways of Stilbenoids

Stilbenoids, particularly those with a 4-hydroxy group like this compound, can undergo oligomerization and polymerization. nih.govacs.org This process is often an oxidative coupling reaction that can be initiated by chemical oxidants or enzymes like peroxidases and laccases. nih.govresearchgate.net The 4-hydroxy stilbene moiety is a stringent structural requirement for this oxidative oligomerization. nih.govacs.org

The resulting oligomers can be formed from identical monomers (homo-oligomerization) or different monomers (hetero-oligomerization). google.com These reactions can lead to a diverse array of complex structures, including dimers, trimers, and higher-order oligomers. nih.govresearchgate.net For example, the oxidative dimerization of resveratrol (B1683913), a well-known stilbenoid, can produce various dimers, including ε-viniferin. nih.govmdpi.com

Selective Oxidation and Reduction Pathways of the Stilbene Core

The stilbene core of this compound is susceptible to both selective oxidation and reduction reactions. The oxidation of stilbenes can yield various products depending on the reagents and reaction conditions. For example, the epoxidation of the central double bond of cis-stilbene can be achieved using catalysts like gold nanoclusters, leading to the formation of cis- and trans-epoxides. sapub.org The oxidation can also lead to cleavage of the double bond, forming benzaldehyde (B42025) derivatives. sapub.org

The reduction of the stilbene core typically involves the saturation of the central double bond to form a bibenzyl structure. Selective reduction methods are employed to achieve this transformation without affecting other functional groups in the molecule. For instance, catalytic hydrogenation using specific catalysts can be used. A heterodinuclear Ru-Pd complex has been designed to selectively reduce tolane to cis-stilbene without the need for added hydrogen gas, showcasing advanced methods for selective transformations of the stilbene core. wiley-vch.de

| Reaction | Reagent/Catalyst | Product | Reference |

| Epoxidation | Gold nanoclusters/TBHP | cis- and trans-epoxides | sapub.org |

| Oxidative Cleavage | Overoxidation | Benzaldehyde derivatives | sapub.org |

| Reduction | Catalytic Hydrogenation | Bibenzyl derivative | vulcanchem.com |

Intramolecular H-Shift Rearrangements in Dihydrophenanthrenes

The dihydrophenanthrene intermediates formed during the photocyclization of cis-stilbenes can undergo intramolecular hydrogen-shift rearrangements. nih.govrsc.org A common rearrangement is the researchgate.netacs.org sigmatropic hydrogen shift, which can lead to the formation of isomeric dihydrophenanthrenes. nih.govrsc.org These rearrangements are often thermally driven and can compete with the oxidation of the dihydrophenanthrene to a phenanthrene. nih.gov

In some cases, a series of 1,3-hydrogen shifts can occur, leading to a partially aromatized product. ru.nl The presence of certain substituents can influence the pathway of these rearrangements. The study of these H-shift rearrangements is crucial for understanding the complete photochemical and thermal reaction landscape of cis-stilbene derivatives.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Cis Stilben 4 Ol

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy provides critical insights into the transient events that govern the formation and de-excitation of cis-Stilben-4-ol. These techniques operate on extremely short timescales, allowing for the direct observation of molecules in their excited states.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the ultrafast dynamics following photoexcitation. ipcms.frnih.gov In the context of the hydroxystilbene chromophore, a femtosecond laser pulse (the pump) excites the molecule to a higher electronic state. A subsequent, time-delayed broadband pulse (the probe) measures the absorption spectrum of the transient excited species. ipcms.fr By varying the delay between the pump and probe pulses, a "movie" of the excited state evolution can be created.

For hydroxystilbene systems, fs-TA reveals the intricate processes of isomerization and relaxation from the excited state. Studies on related hydroxystilbene derivatives show that following excitation, several competing pathways exist, including fluorescence and non-radiative decay through torsional motion around the central double bond, which leads to the formation of the cis isomer. acs.orgresearchgate.net The technique allows for the measurement of excited-state lifetimes, which for para-substituted stilbenes are typically very short, often in the picosecond range, due to the efficiency of the isomerization process. researchgate.net In some cases, particularly in protic solvents, excited-state proton transfer (ESPT) can also be observed, a process that dramatically alters the electronic structure and decay pathways of the molecule. acs.orgresearchgate.net

Time-resolved fluorescence spectroscopy complements transient absorption by monitoring the emissive decay of photoexcited molecules. This method measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing information on the lifetime of the fluorescent state (S1). bmglabtech.comscirp.org

The fluorescence of stilbene (B7821643) derivatives is highly dependent on their geometry. The trans isomers are generally more planar and exhibit stronger fluorescence compared to the sterically hindered, non-planar cis isomers. The energy dissipation for the hydroxystilbene chromophore is dominated by the trans→cis isomerization, which is an efficient non-radiative decay channel that quenches fluorescence. researchgate.net Time-resolved fluorescence measurements on related hydroxystilbenes show that the excited state lifetimes are significantly influenced by solvent polarity and hydrogen-bonding capabilities. acs.org For instance, solvents that accept hydrogen bonds can stabilize the hydroxyl group, affecting the energy barrier for isomerization and thus the fluorescence lifetime. acs.org The use of lanthanide probes in some time-resolved fluorescence applications allows for the detection of long-lived emission, effectively filtering out short-lived background autofluorescence. bmglabtech.com

Femtosecond Transient Absorption Spectroscopy for Ultrafast Excited State Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of stilbene isomers and their phototransformation products.

¹H NMR spectroscopy is routinely used to confirm the conversion of trans-Stilben-4-ol to this compound. The photoisomerization can be monitored directly by irradiating an NMR tube containing a solution of the trans isomer and acquiring spectra over time. researchgate.net The most significant difference between the ¹H NMR spectra of the two isomers is the chemical shift of the ethylenic protons.

Due to the steric hindrance between the two aromatic rings in the cis isomer, the rings are forced out of planarity. This geometric constraint significantly impacts the magnetic environment of the ethylenic protons. In this compound, these protons experience less deshielding from the aromatic ring currents compared to their counterparts in the planar trans isomer. Consequently, the signal for the ethylenic protons in the cis isomer appears at a higher field (a lower ppm value) than in the trans isomer. hi.is This upfield shift is a characteristic signature used to identify and quantify the formation of the cis product.

Table 1: Characteristic ¹H NMR Chemical Shift Differences for Stilbene Isomers Note: The following data is illustrative and based on established trends for stilbene derivatives. hi.is Actual values may vary based on solvent and experimental conditions.

| Proton Type | Typical Chemical Shift for trans Isomer (ppm) | Typical Chemical Shift for cis Isomer (ppm) | Rationale for Shift Difference |

| Ethylenic Protons (-CH=CH-) | 7.0 - 7.5 | 6.5 - 6.8 | Reduced aromatic ring current effect in the non-planar cis isomer leads to an upfield shift. hi.is |

| Aromatic Protons | 6.8 - 7.6 | 6.7 - 7.4 | Changes in ring planarity and through-space interactions cause subtle shifts in the aromatic region. |

Deuterium (B1214612) (²H) solid-state NMR is a specialized technique used to investigate molecular dynamics and mobility in solid materials. By selectively replacing specific protons with deuterium atoms, one can probe the motion of different parts of a molecule, such as the rotation of phenyl rings or reorientations of the entire molecule within a crystal lattice or polymer matrix. The analysis of the deuterium NMR lineshape provides detailed information about the rate and geometry of molecular motions. While specific studies on this compound using this technique are not widely reported, it remains a highly valuable method for characterizing the dynamics of stilbene-based molecular switches and materials in the solid state.

Elucidation of Phototransformation Products and Transient Intermediates

High-Resolution Mass Spectrometry for Accurate Product Identification and Mechanistic Pathways

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of photoproducts. When trans-Stilben-4-ol is irradiated, HRMS is used to verify that the resulting cis isomer has the same molecular formula (C₁₄H₁₂O) and, therefore, the same exact mass as the starting material. nih.gov This confirms that the photochemical process is an isomerization reaction rather than a fragmentation or addition reaction.

Furthermore, HRMS is instrumental in identifying other, less common photoproducts. Under prolonged UV irradiation, cis-stilbenes can undergo an intramolecular cyclization followed by oxidation to form dihydrophenanthrene and subsequently phenanthrene (B1679779) structures. researchgate.net HRMS can readily distinguish these products from the stilbene isomers, as the formation of a phenanthrene involves the loss of two hydrogen atoms, resulting in a different molecular formula (e.g., C₁₄H₁₀O) and a correspondingly lower exact mass. The precise mass measurements provided by HRMS are essential for proposing and verifying such mechanistic pathways. hi.is

Based on a thorough review of available scientific literature, there is no specific research data for "this compound" concerning the advanced spectroscopic characterization methods of Two-Photon Absorption (TPA) Spectroscopy and Photoelectron Spectroscopy.

Studies providing detailed mechanistic elucidation and data for these analytical techniques have been conducted on the parent compound, cis-stilbene (B147466), and other derivatives. However, information focusing solely on this compound for the requested topics is not present in the searched academic and research domains.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the specified outline for this compound.

Computational and Theoretical Investigations of Cis Stilben 4 Ol Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic character in both ground and excited states.

The starting point for any reactivity study is the accurate determination of the ground-state (S₀) structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to optimize molecular geometries and calculate energies. For cis-stilbene (B147466), these calculations show a non-planar structure with C₂ symmetry, where the phenyl rings are twisted out of the plane of the central ethylenic bond to relieve steric hindrance. capes.gov.br

Table 1: Calculated Ground State Geometrical Parameters for cis-Stilbene

This table presents representative data for the parent compound cis-stilbene, as detailed computational studies for cis-Stilben-4-ol are not widely available. The methods shown are illustrative of the approaches used.

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Central C=C Bond Length | RHF/6-31G(d) | 1.34 Å | capes.gov.br |

| Phenyl Ring Torsion Angle | RHF/AM1 | 43.1° | capes.gov.br |

| Symmetry | RHF/6-31G(d) | C₂ | capes.gov.br |

The photochemistry of stilbenes is governed by their excited-state potential energy surfaces. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating vertical excitation energies and exploring excited-state landscapes. researchgate.netfigshare.com However, for processes involving significant bond twisting and approach to conical intersections (CIs), multi-reference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary for accurate descriptions. aip.orgacs.orgrsc.org

Studies on cis-stilbene reveal that upon photoexcitation to the first excited singlet state (S₁), the molecule rapidly evolves along two primary, orthogonal reaction coordinates:

Photoisomerization: Torsion around the central ethylenic double bond, leading towards a perpendicular, "phantom" state from which it can decay to either the cis or trans ground state. researchgate.netresearchgate.net

Photocyclization: Ring-closure to form 4a,4b-dihydrophenanthrene (B14708593) (DHP). acs.orgnih.govosti.gov

High-level calculations, such as XMCQDPT2, have been used to characterize the stationary points (minima and transition states) on the S₁ surface of cis-stilbene, confirming the qualitative picture provided by TD-DFT but offering greater quantitative accuracy. researchgate.netacs.org These calculations identify key conical intersections that facilitate the ultrafast, non-radiative decay back to the ground state. acs.org For this compound, the electron-donating hydroxyl group would be expected to influence the energies of the ππ* excited states, potentially altering the barriers and branching ratios between the isomerization and cyclization pathways.

Ab Initio and Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Molecular Dynamics Simulations of Photophysical Processes

While quantum chemical calculations map the static features of a potential energy surface, molecular dynamics simulations are required to model the time-dependent evolution of the molecule after photoexcitation.

To simulate the photodynamics of cis-stilbene, researchers use non-adiabatic molecular dynamics, which account for transitions between different electronic states. nih.gov Methods like ab initio multiple spawning (AIMS) propagate ensembles of classical trajectories on quantum-mechanically calculated potential energy surfaces. acs.orgnih.govosti.gov

These simulations for cis-stilbene have successfully reproduced experimental observations, including:

Excited-state lifetimes: The majority of trajectories decay from the S₁ state between 300 and 500 fs. acs.orgnih.gov

Quantum yields: The calculated branching ratio for the formation of cis-stilbene, trans-stilbene (B89595), and DHP (44:52:4) aligns well with experimental results. acs.orgnih.govosti.gov

Reaction timescales: The choice between the cyclization and isomerization pathways is determined within the first 150 fs of photoexcitation. acs.orgnih.govosti.gov

These simulations reveal that trajectories moving along the cyclization coordinate decay to the ground state more rapidly (around 250 fs) than those proceeding along the isomerization coordinate. acs.orgnih.gov

Molecular dynamics simulations are crucial for mapping the complex conformational landscapes and identifying the precise pathways for reaction. For cis-stilbene, simulations have elucidated the multi-step nature of photoisomerization. ufsc.br The process often begins with hydrogen-out-of-plane (HOOP) vibrations that trigger the torsion of the central H-C=C-H dihedral angle, followed by the rotation of the phenyl rings. ufsc.br

The simulations identify critical regions on the potential energy surface, such as avoided crossings and conical intersections, which govern the reaction outcome. acs.orgnih.govosti.gov In cis-stilbene, at least three such regions have been identified: one DHP-like CI along the cyclization coordinate and two distinct CIs along the isomerization coordinate, which involve pyramidalization at one of the ethylenic carbon atoms. acs.orgnih.govacs.org Spin-flip DFT (SFDFT) has also been effective in locating these twisted-pyramidalized conical intersections. researchgate.netacs.org The final product distribution is determined within femtoseconds of passing through a CI to the ground state. acs.orgnih.govosti.gov

Trajectory-Based Simulations of Non-Adiabatic Dynamics in Stilbenes

Prediction of Spectroscopic Properties from First Principles (e.g., TPA Cross Sections)

Computational methods can predict various spectroscopic properties from first principles, providing a direct link between theory and experiment. One such property is the two-photon absorption (2PA) cross-section, which is important for applications in nonlinear optics and bio-imaging. lanl.gov

Calculating 2PA spectra is challenging, but methods like TD-DFT and equation-of-motion coupled-cluster (EOM-CC) have been applied to the stilbene (B7821643) isomers. aip.orglanl.govnih.gov For cis-stilbene, which belongs to the C₂ point group, the selection rules for one-photon absorption (1PA) and 2PA are different, meaning that states "dark" in a 1PA spectrum can be "bright" in a 2PA spectrum. aip.orgnih.gov

Theoretical calculations reproduce the main features of the experimental 2PA spectra of cis-stilbene, although quantitative agreement can be complicated by solvent effects and vibronic broadening. nih.gov The calculated 2PA cross-sections are typically reported in Göppert-Mayer (GM) units. A systematic comparison between experimental and theoretical spectra for structurally similar compounds provides crucial insights into the nature of 2PA transitions. aip.orgnih.gov

Table 2: Experimental and Calculated Two-Photon Absorption (TPA) Data for cis-Stilbene

This table presents data for the parent compound cis-stilbene to illustrate the predictive power of computational methods for spectroscopic properties. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

| Transition Energy (eV) | TPA Cross Section (GM) | Method | Reference |

| 4.3 | ~5 | Experiment | aip.org |

| 5.1 | ~15 | Experiment | aip.org |

| 4.54 | 15 | EOM-EE-CCSD | aip.org |

| 5.29 | 24 | EOM-EE-CCSD | aip.org |

Mechanistic Modeling of Isomerization and Cyclization Pathways through Potential Energy Surface Exploration

The photochemical reactivity of this compound, a substituted stilbene, is governed by complex processes on excited-state potential energy surfaces (PES). Computational and theoretical chemistry provides powerful tools to explore these surfaces, elucidating the intricate mechanisms of photoisomerization to its trans isomer and photocyclization to a dihydrophenanthrene intermediate. While direct computational studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be derived from theoretical investigations of the parent molecule, cis-stilbene, and its closely related derivatives, such as resveratrol (B1683913) (a trihydroxystilbene). These studies collectively paint a detailed picture of the likely reaction pathways for this compound.

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this Franck-Condon region on the S₁ PES, the molecule can follow several competing relaxation pathways. The two primary photochemical reactions are the reversible isomerization to trans-stilben-4-ol and the irreversible (in the presence of an oxidizing agent) electrocyclization to form a 4a,4b-dihydrophenanthrene (DHP) derivative. rsc.orgacs.org The balance between these pathways is a topic of significant research, with computational models helping to unravel the controlling factors. msu.su

The exploration of the S₁ PES for stilbene-like molecules reveals a complex topology with multiple minima and conical intersections (CIs) that act as funnels for rapid, non-radiative decay back to the S₀ ground state. rsc.orgresearchgate.net The primary pathways for cis-stilbene deactivation are initiated from the S₁ excited state and proceed towards these CIs.

Isomerization Pathway:

The isomerization from the cis to the trans configuration is believed to proceed through a twisting motion around the central ethylenic double bond. msu.sursc.org Following excitation to the S₁ state, the molecule moves along the torsional coordinate towards a geometry where the two phenyl rings are approximately perpendicular to each other. This "twisted" conformation is associated with a minimal energy conical intersection (the twisted-pyramidalized CI), which provides an efficient channel for returning to the S₀ ground state. rsc.org Once on the ground state surface, the molecule can relax to either the more stable trans isomer or revert to the cis form. sioc-journal.cn The quantum yields of this process are sensitive to the topology of the potential energy surfaces. sioc-journal.cn Nonadiabatic dynamics simulations have been crucial in mapping these pathways and understanding the branching ratios between the different photoproducts. msu.su

Cyclization Pathway:

The competing reaction is the 6π-electrocyclization to form a dihydrophenanthrene (DHP) intermediate. acs.org This process involves the formation of a new carbon-carbon bond between the two phenyl rings. Computational studies on cis-stilbene have identified a conical intersection on the cyclization pathway. rsc.orgresearchgate.net This pathway begins with the molecule moving from the Franck-Condon region towards a shallow minimum on the S₁ surface that is geometrically predisposed to cyclization. rsc.org From this minimum, the system can proceed to a conical intersection that leads to the formation of the DHP on the ground state. In the presence of an oxidizing agent, the DHP is readily converted to the corresponding phenanthrene (B1679779). rsc.org

The presence of a hydroxyl group at the 4-position, as in this compound, is expected to influence the energetics of these pathways. Substituents can stabilize or destabilize the key transition states and intermediates, thereby altering the quantum yields of isomerization and cyclization. For instance, studies on resveratrol have provided detailed insights into how hydroxyl groups affect the potential energy landscape. rsc.orgrsc.org

The following tables summarize key energetic and structural features of the potential energy surfaces for stilbene and its derivatives, as determined by various computational methods. These values provide a framework for understanding the reactivity of this compound.

| Reaction Coordinate | Key Intermediate/Transition State | Description | Relevance to this compound |

| Isomerization | Twisted-Pyramidalized Conical Intersection | A region of the PES where the S₁ and S₀ states are degenerate, facilitating rapid non-radiative decay. The geometry involves a ~90° twist of the central C=C bond and pyramidalization of one of the ethylenic carbons. | This is considered the primary pathway for cis-trans isomerization. The hydroxyl group in this compound will likely modulate the energy and accessibility of this CI. |

| Cyclization | Dihydrophenanthrene (DHP) Intermediate | A tricyclic compound formed via a 6π-electrocyclization. It is a key intermediate on the pathway to phenanthrene formation. | This is the main competing photochemical reaction. The electronic nature of the hydroxyl group can influence the feasibility of this ring-closure reaction. |

| Cyclization | Cyclization Conical Intersection | A conical intersection that funnels the excited-state population towards the DHP product on the ground state. | The location and energy of this CI relative to the isomerization CI will determine the branching ratio between the two reaction channels. |

| Computational Method | System | Calculated Property | Value | Reference |

| CASPT2 | cis-Stilbene | S₁ State Geometry | Nearly perpendicular benzyl (B1604629) groups | researchgate.net |

| SFDFT | cis-Stilbene | Location of two CIs | Twisted-pyramidalized CI and a CI on the cyclization pathway | acs.org |

| TD-DFT | Stiff Stilbene | Isomerization barrier | Consistent with experimental lifetimes | researchgate.net |

| Ab initio (CASSCF/CASPT2) | trans-Resveratrol | Main photoisomerization pathway | Through a twisted-pyramidalized S₁/S₀ conical intersection | rsc.org |

| Semi-empirical/Ab initio | trans-Resveratrol | Secondary pathway identified | Cyclization to a closed-ring derivative via a cyclic CI | rsc.org |

These computational explorations underscore the complexity of this compound's photochemistry, where a delicate balance between isomerization and cyclization is dictated by the intricate topography of its potential energy surfaces.

Advanced Chemical and Materials Science Applications of Cis Stilben 4 Ol and Stilbenoids

Applications in Photochemistry and Optical Materials

Stilbenoids are highly valued for their interaction with light, which underpins their use in a wide array of optical and photochemical technologies. acs.org Their inherent fluorescence, photochromism, and stability make them ideal candidates for materials that control or respond to light. wiley-vch.deresearchgate.net

Components in Industrial Dyes, Dye Lasers, and Optical Brighteners

The strong absorption and fluorescence properties of stilbenes make them foundational in the manufacturing of dyes and optical brightening agents. wiley-vch.deresearchgate.netgminsights.com Derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid are particularly significant as precursors for optical brighteners, which function by absorbing ultraviolet light and emitting blue light, making materials like paper and textiles appear whiter. bund.degoogle.comgoogle.com These compounds are favored for their high affinity to substrates and chemical stability. gminsights.combund.de

In the realm of advanced optics, substituted stilbene (B7821643) molecules are widely employed as the active gain medium in dye lasers, particularly for generating blue light in the 400-450 nm wavelength range. azooptics.com These lasers are valued for their high stability, good efficiency, and broad tuning ranges. azooptics.com Stilbene dye lasers are typically pumped using UV light sources, such as excimer lasers or solid-state lasers, and have found applications in scientific research and medicine. azooptics.com

Utilization in Photoresists and Advanced Imaging Technologies

The photoreactive nature of stilbenes is harnessed in photolithography and advanced imaging. Specific stilbene derivatives, such as stilbene disulfuric acid compounds, have been patented for use as photosensitive cross-linking agents in water-based photoresists. google.com In these systems, exposure to light initiates a cross-linking reaction in a polymer matrix, altering its solubility to create a patterned surface. google.com The photochemical properties of stilbenoids are also being explored for three-dimensional microfabrication in positive-tone resists. tuwien.at

Beyond lithography, stilbenoids are used in sophisticated imaging techniques. Their ability to act as molecular probes and labels is valuable for investigating the structure and dynamics of proteins and biological membranes. researchgate.netscribd.com Furthermore, certain stilbene chromophores have demonstrated utility in two-photon microscopy imaging of living cells, highlighting their potential in advanced bio-imaging applications. aip.org The capacity of some stilbenoid materials to form photoconductive liquid crystalline phases also opens avenues for their use in radiation-induced imaging technologies. thieme-connect.com

Development of Non-Linear Optical (NLO) Materials Based on Stilbenoid Scaffolds

Stilbenoid scaffolds are prominent in the development of organic materials with non-linear optical (NLO) properties, which are crucial for applications in telecommunications and quantum electronics. researchgate.netwikipedia.org NLO materials interact with high-intensity light, like that from lasers, to alter the light's properties, such as its frequency. wikipedia.org "Push-pull" stilbene molecules, featuring electron-donating and electron-withdrawing groups at opposite ends of the conjugated system, have been extensively studied for their high second-harmonic generation (SHG) efficiencies. rsc.org

Research has focused on synthesizing highly polar stilbene derivatives to maximize their hyperpolarizability and, consequently, their NLO activity. rsc.orgrsc.org The arrangement of these molecules in a non-centrosymmetric fashion within a crystal lattice is critical for achieving significant SHG in the solid state. rsc.orgrsc.org

Table 1: Second-Harmonic Generation (SHG) Efficiency of Selected Stilbene Derivatives This table presents the SHG efficiency of various non-centrosymmetric stilbene derivatives relative to a urea (B33335) standard, as measured by the Kurtz-Perry powder method.

| Compound | Relative SHG Intensity (vs. Urea) | Source(s) |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) | > 32 | rsc.orgrsc.org |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene (1b) | 0.04 | rsc.orgrsc.org |

| 4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene (2a) | 0.18 | rsc.orgrsc.org |

Integration into Optoelectronic Devices

The semiconducting and light-emitting properties of stilbenoids allow for their integration into various optoelectronic devices. aip.org Their tunable optical and electrical characteristics make them promising materials for next-generation electronics that rely on the interplay of light and electricity. rsc.orgresearchgate.net

Development of Light-Emitting Diodes (LEDs) and Photoconductors

Stilbenoid compounds are key components in the development of organic light-emitting diodes (OLEDs). Researchers have successfully fabricated full-solution-processed blue OLEDs using a small molecule built on a fluorescent stilbenoid core. aip.orgaip.orgresearchgate.net In these devices, the stilbenoid layer acts as the active emissive layer, generating deep-blue electroluminescence when a voltage is applied. researchgate.net The stability of the stilbenoid compound throughout the fabrication process is a significant advantage. researchgate.net Additionally, certain stilbene derivatives are utilized as phosphors in the manufacturing of LEDs. gminsights.com

In the field of photoconductivity, stilbenes and their composites with polymers are used to create electrophotographic photoconductors, which are essential components in devices like photocopiers and laser printers. researchgate.netscribd.com The stilbenoid character of certain areno-condensed annulenes allows them to be applied in photoconductive liquid crystalline materials, demonstrating the versatility of the stilbene scaffold. thieme-connect.com

Potential as Components in Photovoltaic Cells

The unique photophysical properties of stilbenoids are being explored for their potential to improve the efficiency of solar energy conversion in photovoltaic cells. researchgate.net Significant progress has been made in incorporating stilbenoid structures into dye-sensitized solar cells (DSSCs) and other organic solar cell architectures.

Stilbenoid dendrimers, when used as an additive in the redox couple of a DSSC, have been shown to enhance performance, with solar energy conversion efficiencies reaching up to 7.3%. rsc.orgrsc.orgresearchgate.net In a different approach, spirally configured hybrids of cis-stilbene (B147466) and fluorene (B118485) have been synthesized to act as bipolar organic sensitizers. nih.gov Solar cell devices based on these novel materials have achieved conversion efficiencies as high as 6.1%. nih.gov These findings underscore the promising role of stilbenoid-based materials in advancing solar cell technology.

Table 2: Performance of Stilbenoid-Based Photovoltaic Cells This table summarizes the performance of different types of solar cells that incorporate stilbenoid compounds.

| Stilbenoid Type | Solar Cell Architecture | Role of Stilbenoid | Achieved Conversion Efficiency (η) | Source(s) |

| Stilbenoid Phenothiazine (B1677639) Dendrimers | Dye-Sensitized Solar Cell (DSSC) | Additive in redox couple | Up to 7.3% | rsc.orgrsc.orgresearchgate.net |

| Spirally Configured cis-Stilbene/Fluorene Hybrids | Organic Solar Cell | Bipolar organic sensitizer | Up to 6.1% | nih.gov |

Supramolecular Assembly and Dendrimer Chemistry

The unique photophysical properties of the stilbene framework, particularly its capacity for cis-trans isomerization, make it a valuable component in the construction of complex supramolecular structures and dendrimers. These highly branched, well-defined macromolecules offer a scaffold for arranging multiple stilbenoid units, leading to materials with tunable and often enhanced optical and electronic properties.

Design and Synthesis of Stilbenoid-Based Dendrimers and Their Photophysical Properties

The design of stilbenoid-based dendrimers typically involves a core molecule from which dendritic branches, or dendrons, containing stilbene units extend. A convergent synthesis approach is common, where the dendrons are built first and then attached to the core. acs.orgsci-hub.se Key synthetic methodologies for creating the crucial carbon-carbon double bonds of the stilbene units include palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, as well as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. sci-hub.seresearchgate.netrsc.orguliege.bevulcanchem.comwiley-vch.denih.gov The HWE reaction, for instance, is noted for affording the trans isomer with high selectivity. sci-hub.se Functional groups are often incorporated at the periphery of the dendrimer, such as dibutylamino groups or long alkyl chains, to enhance solubility and modulate electronic properties. sci-hub.seacs.org

The photophysical properties of these dendrimers are a primary focus of research. Studies on various stilbenoid dendrimers reveal several key findings:

Absorption and Emission: Stilbenoid dendrimers typically exhibit intense absorption bands corresponding to the π–π* transitions of the stilbene units. sci-hub.se They are often highly fluorescent, emitting in the blue region of the spectrum. pku.edu.cn

Generational Effects: As the dendrimer generation increases (i.e., as more layers of branching are added), the molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime often increase as well. sci-hub.seresearchgate.net This "generation effect" is attributed to the increasing number of chromophores and alterations in the molecular environment. researchgate.netrsc.org For example, in one study of stilbenoid dendrimers with a phenothiazine surface group, the fluorescence quantum yield was observed to increase with higher generations, indicating a prevalence of the trans geometry for the stilbene unit. sci-hub.seresearchgate.net

Energy Transfer: Dendritic architectures are excellent for creating "molecular photonic antennae." sci-hub.se Efficient singlet-singlet energy transfer (SSET) and triplet-triplet energy transfer (TTET) can occur between the dendrimer core and peripheral units. scispace.com In a series of stilbene-cored dendrimers with benzophenone (B1666685) peripheries, excitation energy was shown to undergo a "round trip," transferring from the stilbene core to the periphery and back again almost quantitatively, leading to highly efficient photosensitized isomerization of the core. scispace.com

Table 1: Photophysical Properties of Selected Stilbenoid Dendrimers This table presents illustrative data from various studies on stilbenoid dendrimers to highlight general trends.

| Dendrimer Type | Synthesis Method(s) | Key Photophysical Findings | Citations |

|---|---|---|---|

| Stilbenoid with Phenothiazine Periphery | Horner-Wadsworth-Emmons, Click Chemistry | Molar extinction coefficient, fluorescence quantum yield, and lifetime increase with dendrimer generation. Higher quantum yield indicates trans geometry. | sci-hub.seresearchgate.net |

| Polyphenylene-based Stilbene Core | Not specified | High fluorescence quantum efficiency (ca. 0.6) and longer fluorescence lifetimes (e.g., 1.6-2.6 ns) compared to parent stilbene. | |

| Stilbene Core with Benzophenone Periphery | Not specified | Efficient singlet-singlet energy transfer from core to periphery and triplet-triplet energy transfer from periphery to core, enabling self-sensitized isomerization. | scispace.com |

| 1,1'-Binaphthyl with Stilbenoid Dendrons | Horner-Wadsworth-Emmons | Chiral, soluble derivatives with optical and electrochemical behavior tunable via peripheral electroactive units. | acs.org |

Investigation of Molecular Mobility and Photoreactions in Neat and Liquid Crystalline Phases

The behavior of stilbenoid dendrimers in condensed states, such as neat (pure) and liquid crystalline (LC) phases, is critical for their application in materials science, particularly for optoelectronic devices. acs.org The mobility of the molecules and their ability to undergo photoreactions are strongly dependent on the physical phase of the material.

Investigations using techniques like 2H solid-state NMR on selectively deuterated stilbenoid dendrimers have provided significant insights into their dynamics. acs.orgnih.gov In the crystalline state, the molecules are rigidly packed, and as a result, photoreactions involving the double bonds are suppressed. acs.orgnih.gov However, upon heating to the liquid crystalline phase, the molecules gain significant mobility. acs.org For first-generation dendrimers, this mobility includes large-angle motions, whereas larger, second-generation dendrimers are more restricted to librational (wobbling) motions. acs.orgnih.gov

This onset of molecular motion in the LC phase directly corresponds to the beginning of photochemical reactivity. acs.orgnih.gov The primary photoreaction observed in the LC and isotropic phases is not cis-trans isomerization but rather [2+2] photocycloaddition, which leads to the formation of oligomeric and polymeric products through intermolecular C-C bond formation. acs.orgusm.edursc.org This process is distinct from the photochemistry in dilute solutions, where regular cyclophane dimers are often formed. acs.org Prolonged UV exposure in the mesophase can result in the irreversible formation of an isotropic phase due to the disruption of the ordered LC structure by the photoproducts. acs.org The rate of these photochemical conversions, along with fluorescence quenching, increases with greater molecular motion, reaching a maximum in the fully isotropic (liquid) phase. acs.orgnih.gov

Table 2: Phase-Dependent Mobility and Photoreactivity of Stilbenoid Dendrimers This table summarizes findings from studies on dodecyloxy-substituted stilbenoid dendrimers.

| Phase | Molecular Mobility | Photoreactivity | Primary Investigative Technique | Citations |

|---|---|---|---|---|

| Crystalline | Rigid, no significant motion | No photoreactions of the double bonds observed | 2H Solid-State NMR | acs.orgnih.gov |

| Liquid Crystalline (LC) | Increased mobility. Large-angle motion (Gen 1) or librational motion (Gen 2). | [2+2] photocycloadditions occur. Rate of reaction increases with temperature. | 2H Solid-State NMR, 1H NMR | acs.orgnih.gov |

| Isotropic | High molecular motion | Maximum photochemical conversion and fluorescence quenching. | 2H Solid-State NMR | acs.orgnih.gov |

Catalytic Applications and Their Impact on Organic Synthesis

While stilbenoids themselves are not typically employed as catalysts, the synthesis of stilbene derivatives, including structures related to cis-stilben-4-ol, is heavily reliant on advanced catalytic methods. uliege.be These catalytic reactions are indispensable in organic synthesis for their efficiency and selectivity in forming the core stilbene structure. uliege.beresearchgate.net The impact of catalysis is therefore seen in the synthesis of stilbenoids rather than their use as catalysts.

The most prominent catalytic methods for stilbene synthesis are palladium-mediated cross-coupling reactions. uliege.beresearchgate.net

Heck Reaction: This reaction couples aryl halides with alkenes and is a well-established method for stilbene synthesis. uliege.bewiley-vch.de

Suzuki-Miyaura Reaction: This method, which couples organoboron compounds with organic halides, is highly versatile and efficient for constructing stilbenes and related polyene systems with high stereoisomeric purity. uliege.beuliege.be

Stille and Negishi Reactions: These palladium-catalyzed couplings, using organotin and organozinc reagents respectively, also serve as useful methods for stilbene synthesis. uliege.bewiley-vch.de

These catalytic methods are crucial for producing functionalized stilbenes for various applications. A significant example of their impact is in the synthesis of complex, biologically active molecules. For instance, a key step in an enantioselective synthesis of (-)-Nutlin-3, a potent inhibitor of the p53-MDM2 interaction used in cancer research, involves the catalytic, enantioselective addition of an aryl nitromethane (B149229) to an aryl aldimine (aza-Henry reaction). acs.org This reaction, facilitated by a chiral catalyst, produces a differentially protected cis-stilbene diamine, showcasing how catalysis enables the precise construction of complex cis-stilbene architectures. acs.org

Furthermore, the development of bifunctional organocatalysts, such as iminophosphoranes, has enabled the enantioselective synthesis of β-nitroamines from ketimines. acs.org These products are valuable intermediates that can be converted into enantiopure 1,2-diamines, a structural motif found in the aforementioned cis-stilbene diamine synthesis. acs.org These examples underscore the critical role of catalysis in modern organic synthesis, making complex and stereochemically defined stilbenoid structures accessible for research and development.

Future Perspectives in Cis Stilben 4 Ol Research

Development of Novel and More Efficient Stereoselective Synthetic Routes to cis-Stilben-4-ol

The synthesis of stilbenoids is well-established, with methods like the Wittig reaction, Heck coupling, and McMurry reaction being commonplace. wiley-vch.deresearchgate.net However, a primary challenge remains the stereoselective synthesis of the cis isomer. The trans isomer is thermodynamically more stable, making it the favored product in many equilibrium-driven reactions. Future research must focus on developing kinetic-controlled strategies that preferentially yield this compound.

Promising directions include:

Modified Wittig Reactions: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide. The use of non-stabilized ylides in aprotic, salt-free conditions is known to favor cis-alkene formation. Systematic investigation into optimizing these conditions for hydroxylated benzaldehydes and benzylphosphonium salts is a critical next step.

Catalytic Alkyne Reduction: The partial reduction of a corresponding alkyne (4-(phenylethynyl)phenol) using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for generating cis-alkenes. The development of more robust and selective catalyst systems that are tolerant of the phenol (B47542) group could provide a highly efficient and scalable route.

Novel Cross-Coupling Methodologies: While Heck and Suzuki couplings typically favor the trans product, the design of new phosphine (B1218219) ligands or catalyst systems could potentially reverse this selectivity. researchgate.net Research into transition-metal-catalyzed reactions that proceed via pathways favoring cis-elimination is a frontier in synthetic methodology. wiley-vch.de

A summary of potential synthetic strategies is presented below.

| Synthetic Method | General Principle | Future Research Focus for cis-Selectivity |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Optimization of non-stabilized ylides and reaction conditions for hydroxylated substrates. wiley-vch.de |

| Heck Coupling | Palladium-catalyzed coupling of a vinyl halide with an aryl halide. | Design of specialized ligands and catalysts to override the typical trans-selectivity. researchgate.net |

| Alkyne Semihydrogenation | Reduction of an alkyne to a cis-alkene using a poisoned catalyst. | Development of highly selective catalysts tolerant of polar functional groups like phenols. |

| McMurry Reaction | Reductive coupling of two carbonyl compounds. | Primarily yields symmetric stilbenes; limited use for unsymmetrical targets like stilben-4-ol (B8784350). |

Exploration of Unprecedented Photochemical and Thermal Reaction Pathways

The photochemistry of cis-stilbene (B147466) is dominated by two competing processes: reversible photoisomerization to the trans isomer and irreversible 6π-electrocyclization to 4a,4b-dihydrophenanthrene (B14708593) (DHP), which can then be oxidized to phenanthrene (B1679779). aip.orgresearchgate.net Recent studies have shown that factors like temperature can tip the balance between these pathways, with higher temperatures favoring isomerization and lower temperatures favoring cyclization. nih.gov

For this compound, the 4-hydroxy group is expected to modulate these pathways through its electron-donating character, altering the electronic structure of the excited states. Future research should aim to:

Quantify the effect of the hydroxyl group on the quantum yields of isomerization and cyclization.

Investigate the influence of solvent polarity and hydrogen bonding on the reaction dynamics. The phenol moiety can act as both a hydrogen bond donor and acceptor, potentially opening new deactivation channels or altering the stability of intermediates.

Explore unique reaction pathways involving the phenol group itself, such as intramolecular quenching or the trapping of the DHP intermediate before oxidation.

| Reaction Pathway | Description | Potential Influence of 4-OH Group |

| cis-trans Isomerization | Reversible rotation around the central C=C bond in the excited state. researchgate.net | May alter the energy barrier and quantum yield due to electronic effects. |

| 6π-Electrocyclization | Intramolecular ring-closure to form 4a,4b-dihydrophenanthrene (DHP). aip.org | The electron-donating OH group could influence the stability of the DHP intermediate and the subsequent oxidation step. |

| Solvent Photoaddition | In protic solvents like methanol, addition can occur across the double bond via a twisted excited state. acs.org | The phenol's acidity and hydrogen-bonding capability could influence the rate and mechanism of addition. |

Advanced Spectroscopic Characterization of Elusive Short-Lived Intermediates

The photochemical reactions of stilbenes proceed through a series of ultra-short-lived intermediates that are challenging to observe directly. A key species is the "phantom" singlet state (¹p*), a twisted intermediate on the excited-state potential energy surface that acts as a crossroads for isomerization or decay back to the ground state. acs.org Another crucial, yet fleeting, species is the 4a,4b-dihydrophenanthrene (DHP) formed during photocyclization. nih.gov

While techniques like picosecond and femtosecond transient absorption spectroscopy have provided glimpses of these intermediates, significant opportunities exist for more detailed characterization. Future work should leverage cutting-edge spectroscopic methods to:

Obtain time-resolved vibrational or structural information using techniques like femtosecond stimulated Raman spectroscopy (FSRS) or time-resolved X-ray diffraction. This would provide an unprecedented direct view of the molecular structure of the twisted singlet state and the DHP intermediate of this compound as they form and decay.

Map the complete energy landscape, including the precise location and nature of conical intersections (points where potential energy surfaces cross), which govern the rapid, non-radiative decay back to the ground state. acs.org

Rational Design and Integration into Complex Chemical Systems and Functional Materials

The true potential of this compound lies in its use as a functional building block. Its photochromic nature makes it an ideal component for creating "smart" materials whose properties can be controlled by light. The hydroxyl group provides a convenient and versatile chemical handle for covalently incorporating the stilbene (B7821643) unit into larger, more complex architectures.

Future research in this area will focus on:

Photoresponsive Polymers: Incorporating this compound as a monomer or a pendant group in polymers. The light-induced cis-trans isomerization can trigger macroscopic changes in polymer properties, such as solubility, conformation, or phase behavior, leading to applications in drug delivery, self-healing materials, and optical data storage.

Molecular Switches and Motors: Designing sophisticated molecular systems where the isomerization of a stilbene-4-ol unit drives a specific mechanical motion or switching function. researchgate.netresearchgate.net The hydroxyl group can be used to anchor the switch to a surface or another part of the molecular machine.

Supramolecular Assemblies: Using the hydrogen-bonding capability of the phenol to direct the self-assembly of photoresponsive gels, liquid crystals, or host-guest complexes. Light can then be used to reversibly disrupt or alter these assembled structures.

Synergistic Advancement through Combined Experimental and Theoretical Approaches

Progress in understanding and utilizing this compound will be most rapid at the interface of experimental and theoretical chemistry. Modern computational methods, such as time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF), can provide detailed insights into the structures and energies of excited states and reaction pathways that are difficult to access experimentally. researchgate.netunibo.itnih.gov

A synergistic approach is essential for future breakthroughs:

Validating Theory with Experiment: Experimental results, such as measured quantum yields and transient spectra, provide crucial benchmarks for validating and refining theoretical models. nih.gov

Explaining Experiment with Theory: Theoretical calculations can provide a mechanistic framework for experimental observations, for example, by mapping the potential energy surface to explain why one photochemical pathway is preferred over another. acs.org

Predictive Design: Once validated, theoretical models can be used in a predictive capacity to design new cis-stilbene-4-ol derivatives with optimized properties (e.g., absorption wavelength, switching efficiency) before undertaking their synthesis and characterization, saving significant time and resources. This combined strategy has proven powerful in resolving long-standing questions about the competition between isomerization and ring-closure in the parent cis-stilbene system. nih.gov

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for cis-Stilben-4-ol?

Methodological Answer:

- Ensure experimental details include reaction conditions (solvents, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC).

- For reproducibility, provide step-by-step procedures for critical steps, such as isomer control to maintain the cis-configuration.

- Cite prior synthesis methods if applicable, and include purity validation (e.g., ≥95% by HPLC) .

- Use databases like SciFinder or Reaxys to confirm whether the compound or its derivatives have been previously synthesized .

Q. How should researchers approach the characterization of this compound using spectroscopic methods?

Methodological Answer:

- Combine multiple techniques: 1H/13C NMR for structural confirmation, IR spectroscopy for functional group analysis, and HPLC for purity assessment.

- Compare experimental data with literature values for known stilbenes to validate assignments (e.g., chemical shifts, coupling constants).

- Address potential challenges, such as distinguishing cis- and trans-isomers via NOE experiments or X-ray crystallography .

- Document spectral acquisition parameters (e.g., solvent, instrument resolution) to enable cross-lab comparisons .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

Methodological Answer:

- Use interdisciplinary databases (Web of Science, PubMed) to identify studies on stilbenes, focusing on hydroxylated derivatives.

- Filter results by keywords: "cis-Stilben-4-ol," "stilbene synthesis," "isomer characterization," and "biological activity."

- Prioritize peer-reviewed journals with rigorous experimental sections (e.g., The Journal of Organic Chemistry) and avoid non-academic sources .

- Organize findings into categories: synthesis routes, spectroscopic data, and bioactivity assays, noting gaps (e.g., limited in vivo studies) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:

- Perform statistical validation (e.g., triplicate measurements, error margins) to rule out instrumental variability.

- Cross-reference with computational methods (DFT calculations for NMR chemical shifts) to resolve ambiguous assignments.

- If contradictions persist (e.g., unexpected splitting patterns), re-examine synthesis conditions for unintended byproducts or isomerization .

- Publish raw data in supplementary materials to facilitate peer review and collaborative troubleshooting .

Q. What methodologies are effective for analyzing the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Design dose-response assays to evaluate bioactivity (e.g., antioxidant capacity, enzyme inhibition) and correlate with structural features (hydroxyl position, isomerism).

- Use molecular docking to predict binding interactions with target proteins (e.g., kinases, receptors).

- Compare SAR trends with analogous stilbenes (e.g., resveratrol) to identify unique properties of the cis-4-ol configuration .

- Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to refine hypotheses and ensure translational relevance .

Q. How should conflicting results from different experimental conditions be systematically analyzed in studies involving this compound?

Methodological Answer:

- Conduct meta-analysis of published data to identify trends (e.g., solvent effects on isomer stability).

- Use sensitivity analysis to test how variables (pH, temperature) impact outcomes (e.g., degradation rates).

- Frame contradictions as research opportunities: For example, divergent bioactivity results may indicate context-dependent mechanisms .

- Discuss limitations transparently in the "Results and Discussion" section, linking inconsistencies to methodological differences (e.g., cell lines vs. in vivo models) .

Data Presentation and Reporting Guidelines

Q. How should researchers present spectroscopic and chromatographic data for this compound in publications?

Methodological Answer:

- Include representative spectra in the main text (e.g., 1H NMR with peak assignments) and deposit full datasets in repositories (e.g., Zenodo).

- Use tables to summarize key spectral peaks (δ, multiplicity) and HPLC retention times with error ranges.

- Follow journal-specific formatting for figures (e.g., Chemical Abstracts style for compound numbering) .

- Avoid duplicating data in text and tables; highlight anomalies requiring discussion (e.g., unassigned peaks) .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer:

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) for bioactivity studies:

- Population: Target organism/cell line.

- Intervention: cis-Stilben-4-ol dosage.

- Comparison: trans-isomer or resveratrol.

- Outcome: Measured effect (e.g., apoptosis rate).

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound research?

Methodological Answer:

- Disclose conflicts of interest (e.g., patent applications related to the compound).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Cite negative results (e.g., failed synthesis attempts) to prevent redundant efforts .

Q. How can researchers enhance the reproducibility of this compound studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.